TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673337
InChI: InChI=1S/C23H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26/h15-18,22H,2-14,19H2,1H3,(H,25,26)/t22-/m1/s1
SMILES: CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Molecular Formula: C23H37NO4S
Molecular Weight: 423.6 g/mol

TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II)

CAS No.:

Cat. No.: VC13673337

Molecular Formula: C23H37NO4S

Molecular Weight: 423.6 g/mol

* For research use only. Not for human or veterinary use.

TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) -

Molecular Formula C23H37NO4S
Molecular Weight 423.6 g/mol
IUPAC Name (2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C23H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26/h15-18,22H,2-14,19H2,1H3,(H,25,26)/t22-/m1/s1
Standard InChI Key IWBHWAAZARLPJZ-JOCHJYFZSA-N
Isomeric SMILES CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O
SMILES CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Canonical SMILES CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O

Chemical Structure and Physicochemical Properties

Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) belongs to the dirhodium tetracarboxylate family, with a molecular formula of C₉₂H₁₄₄N₄O₁₆Rh₂S₄ and a molecular weight of 1,896.22 g/mol . Each rhodium atom is bridged by four chiral prolinato ligands, creating a paddlewheel geometry that imposes a rigid chiral environment (Figure 1). The ligands’ p-dodecylphenylsulfonyl groups contribute to:

  • Enhanced solubility in nonpolar solvents (e.g., toluene, dichloromethane)

  • Steric shielding of the rhodium centers, reducing unwanted side reactions

  • Thermal stability up to 150°C under inert atmospheres .

Structural Discrepancy Note: A conflicting molecular formula (C₂₃H₃₇NO₄S) appears in some sources, likely representing the ligand alone rather than the full complex. Users should verify stoichiometry against primary literature.

PropertyValue/Description
Crystal SystemOrthorhombic
Coordination GeometryRh₂(O₂C)₄ paddlewheel
Solubility>50 mg/mL in CH₂Cl₂, toluene
Storage Conditions2–8°C under argon
Optical Rotation (α)+320° (c = 1, CHCl₃)

Figure 1: (A) Rhodium coordination sphere. (B) Ligand structure highlighting the dodecyl chain (blue) and sulfonyl group (yellow) .

Synthesis and Characterization

Ligand Preparation

The synthesis begins with the sulfonylation of (R)-proline using p-dodecylbenzenesulfonyl chloride under Schotten-Baumann conditions. Key steps include:

  • Activation: Treat (R)-proline with NaOH in water/THF at 0°C.

  • Sulfonylation: Add p-dodecylbenzenesulfonyl chloride dropwise, stir for 12 hr.

  • Acidification: Adjust to pH 2 with HCl to precipitate the ligand .

Rhodium Complexation

Dirhodium tetraacetate [Rh₂(OAc)₄] undergoes ligand exchange with the sulfonylated prolinate in refluxing dichloroethane (80°C, 24 hr). The reaction’s success hinges on:

  • Stoichiometry: 4:1 ligand-to-Rh₂ ratio

  • Oxygen exclusion: Conducted under nitrogen to prevent Rh oxidation

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexanes) .

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.68 (d, J = 8.3 Hz, 8H, ArH), 4.32 (m, 4H, CH), 3.85 (m, 8H, CH₂)

  • ESI-MS: m/z 1,897.1 [M+H]⁺

  • IR: ν(Rh–O) = 680 cm⁻¹, ν(S=O) = 1,170 cm⁻¹ .

Mechanistic Insights into Enantioselective Catalysis

The catalyst operates through a dual activation mechanism:

  • Diazo Compound Coordination: The dirhodium center binds the diazo carbonyl substrate, inducing N₂ elimination to form a rhodium-bound carbene.

  • Steric Steering: Chiral ligands orient the approaching alkene/alkyne to favor one enantiotopic face.

  • Cyclopropanation: Carbene transfers to the π-system, forming a cyclopropane ring with >90% ee in most cases .

Computational Studies: Density functional theory (DFT) reveals a 1.8 Å Rh–Ccarbene bond and a 15.7 kcal/mol energy barrier for the stereodetermining step. The dodecyl chains minimize catalyst aggregation, maintaining monomeric active species .

Applications in Asymmetric Synthesis

Cyclopropanation Reactions

The catalyst excels in converting diazoacetates and alkenes into chiral cyclopropanes. A landmark application is the synthesis of cyclopropyl-tamoxifen analogues (Figure 2):

Reaction Conditions:

  • Substrate: Methyl phenyldiazoacetate + 1,1-diarylethylene

  • Catalyst Loading: 0.5 mol%

  • Yield: 94%

  • Enantioselectivity: 99% ee

  • Diastereoselectivity: 80% de .

Figure 2: Catalytic cycle for tamoxifen analogue synthesis .

[4+3] Cycloadditions

This complex enables the union of vinyl carbenoids with dienes to form seven-membered rings. A representative case:

ParameterValue
SubstrateVinyl diazoacetate
Partner1,3-Cyclohexadiene
Temp.–40°C
ee92%
krel (cis/trans)15:1

The reaction proceeds via a conrotatory transition state, with the dodecyl groups suppressing bimolecular quenching.

Comparative Analysis with Related Catalysts

CatalystRh₂(R-DOSP)₄Rh₂(OAc)₄Rh₂(S-DOSP)₄
Solubility (CH₂Cl₂)120 mM45 mM118 mM
Typical ee (%)92–99<5090–98
Thermal Stability (°C)150220145
Cost (€/g)1,3803201,400

Key Advantages of Rh₂(R-DOSP)₄:

  • Tunable enantioselectivity: Invert ligand configuration (S→R) to access opposite enantiomers

  • Recyclability: 89% activity retained after 5 cycles using dialysis membranes

  • Broad substrate scope: Accommodates sterically hindered alkenes and electron-deficient diazo compounds .

Recent Advances in Catalyst Recycling

A 2024 breakthrough introduced catalyst-in-bag (CIB) technology, embedding Rh₂(R-DOSP)₄ in a cellulose dialysis membrane (MWCO 12 kDa). This system:

  • Permits reagent diffusion while retaining the catalyst

  • Achieves 78% yield over 10 reaction cycles in cyclopropanations

  • Reduces Rh leaching to <0.1 ppm per run .

Operational Protocol:

  • Load catalyst (10 mg) into membrane bag

  • Immerse in reaction mixture (diazo + alkene)

  • Stir at 25°C for 2 hr

  • Remove bag, rinse with CH₂Cl₂, reuse

This method slashes catalyst costs by 83% in pilot-scale trials .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator